5-Methoxyquinoline-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-4-2-3-10-9(11)5-8(6-12)7-13-10/h2-5,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTBBAUFMPEBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methoxyquinoline 3 Carbonitrile and Its Derivatives
De Novo Synthesis Strategies
De novo synthesis offers the flexibility to introduce various substituents onto the quinoline (B57606) core by selecting appropriately functionalized starting materials. These strategies often involve cascade or domino reactions, where multiple bonds are formed in a single synthetic operation, enhancing efficiency.
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. frontiersin.orgrsc.org This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate molecular diversity. frontiersin.org
A prominent strategy for synthesizing quinoline-3-carbonitrile derivatives involves the condensation of aromatic aldehydes, a compound with an active methylene (B1212753) group like malononitrile (B47326) (a dinitrile analogue of cyanoacetate), and a suitable cyclic ketone or aniline (B41778) derivative. mdpi.comsemanticscholar.org For instance, the synthesis of 2-amino-8-methoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile derivatives has been achieved through a sequential multicomponent reaction. mdpi.comdntb.gov.uanih.gov This reaction brings together a substituted aromatic aldehyde, malononitrile, and a methoxy-substituted 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate (B1210297) and a catalytic amount of acetic acid. mdpi.comnih.gov
The general scheme for this type of reaction is as follows:
An aromatic aldehyde reacts with malononitrile.
This is followed by the addition of a cyclic ketone (like 1-tetralone) and a source of ammonia (B1221849) (like ammonium acetate).
The sequence of condensations and cyclization leads to the final polycyclic quinoline derivative.
| Precursor 1 | Precursor 2 | Precursor 3 | Catalyst/Reagent | Product Type |
| Aromatic Aldehyde | Malononitrile | 1-Tetralone | Ammonium Acetate, Acetic Acid | 2-Amino-dihydrobenzo[h]quinoline-3-carbonitrile |
| Benzaldehyde | Ethyl Cyanoacetate | Aniline | (various) | 4-Phenylquinoline-3-carboxylate |
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base. wikipedia.org This reaction is often the initial step in a cascade process for building the quinoline ring. rsc.org
The typical sequence in this protocol is:
Knoevenagel Condensation: An aromatic aldehyde undergoes a Knoevenagel condensation with a C-H acidic compound such as malononitrile or ethyl cyanoacetate. This forms an electron-deficient alkene (an arylidene derivative).
Michael Addition: A suitable enamine or enolate then adds to this alkene via a Michael addition.
Cyclization and Aromatization: The intermediate subsequently undergoes intramolecular cyclization, followed by elimination of water or another small molecule to yield the aromatic quinoline ring.
This domino Knoevenagel condensation-Michael addition-cyclization sequence is an efficient method for synthesizing highly functionalized heterocyclic systems. rsc.orgdntb.gov.ua Variations can be achieved by intercepting the Knoevenagel adduct with secondary amines to form stable Mannich bases, which can then be used in subsequent steps. nih.gov
| Step | Description | Key Intermediates |
| 1 | Knoevenagel Condensation | Arylidenemalononitrile |
| 2 | Michael Addition | Adduct of a nucleophile to the arylidene |
| 3 | Cyclization/Aromatization | Dihydroquinoline derivative, then Quinoline |
One-pot syntheses, which encompass MCRs, are highly efficient as they reduce the need for purification of intermediates, saving time and resources. mdpi.comnih.gov The synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives is a prime example of a one-pot multicomponent process. mdpi.comdntb.gov.uaresearcher.life In a typical procedure, a substituted benzaldehyde, malononitrile, a substituted 1-tetralone, and ammonium acetate are heated under reflux in a solvent like toluene (B28343). mdpi.com The reaction proceeds through a series of equilibria and irreversible steps to furnish the complex quinoline product in a single operation. mdpi.com The use of water as a solvent has also been explored to develop more environmentally benign protocols. rsc.org
A study detailed the one-pot synthesis of a series of 2-amino-5,6-dihydro-4-(phenyl-substituted)benzo[h]quinoline-3-carbonitrile derivatives. mdpi.com The process involved combining the respective benzaldehyde, malononitrile, 1-tetralone, and ammonium acetate in toluene with a catalytic amount of acetic acid and heating the mixture under reflux for several hours. mdpi.com
| Reactant A | Reactant B | Reactant C | Reagents | Solvent | Product |
| Substituted Benzaldehyde | Malononitrile | Methoxy-substituted 1-Tetralone | Ammonium Acetate, Acetic Acid | Toluene | Methoxybenzo[h]quinoline-3-carbonitrile derivative |
Intramolecular Cyclization Reactions
Intramolecular cyclization is another major pathway to the quinoline core, typically involving the formation of one or two bonds on a pre-functionalized aromatic precursor.
This method involves the synthesis of an o-substituted aromatic acrylonitrile (B1666552), which is then induced to cyclize. For example, o-cyano-β,β-difluorostyrenes can be reacted with organolithium reagents. nih.gov The organolithium compound selectively attacks the cyano carbon, creating a nitrogen anion which then undergoes intramolecular nucleophilic substitution of a vinylic fluorine atom to form a 3-fluoroisoquinoline, a related heterocyclic system. nih.gov A similar strategy starting with o-isocyano-β,β-difluorostyrenes can lead to quinoline derivatives. nih.gov
While not directly forming 5-methoxyquinoline-3-carbonitrile, this methodology highlights a key strategy: the creation of a suitably substituted aromatic acrylonitrile that can undergo an intramolecular ring-closing reaction to form the quinoline or a related heterocyclic system. The presence of the methoxy (B1213986) group on the aromatic ring and the nitrile group at the desired position on the acrylonitrile precursor would be essential for the synthesis of the target compound via this route.
| Precursor | Reagent | Key Step | Product |
| o-Cyano-β,β-difluorostyrene | Organolithium | Intramolecular nucleophilic substitution | 3-Fluoroisoquinoline |
| o-Isocyano-β,β-difluorostyrene | (various) | Intramolecular cyclization | Quinoline derivative |
Formation of 3-Cyano-4-hydroxyquinoline Rings
A classical and effective route to 4-hydroxyquinoline-3-carbonitriles is the thermal cyclization of an appropriately substituted aniline with ethyl ethoxymethylenecyanoacetate. The reaction proceeds by an initial nucleophilic substitution of the ethoxy group by the aniline's amino group, forming an enamine intermediate. Subsequent heating promotes an intramolecular cyclization, followed by tautomerization to yield the stable 4-hydroxyquinoline (B1666331) ring system. The presence and position of substituents, such as a methoxy group on the aniline starting material, directly influence the final product structure. This method is foundational in quinoline chemistry for creating the 4-hydroxy-3-cyano scaffold. acs.org
Photochemical Synthetic Routes
The use of light to mediate chemical reactions offers a powerful and often milder alternative to traditional thermal methods. For the synthesis of quinoline-3-carbonitriles, visible-light-mediated strategies have emerged as a green and efficient approach. rsc.org
Visible Light-Mediated Transformations
A notable photochemical route involves the visible-light-induced radical cyclization of 2-(azidomethyl)-3-aryl-prop-2-enenitriles. acs.org In this process, N-bromosuccinimide (NBS), when irradiated with visible light (e.g., from a 500W halogen lamp), is believed to generate a bromine radical. acs.org This radical initiates a chain reaction by abstracting a hydrogen atom from the α-position of the azide (B81097), leading to the formation of an iminyl radical after the extrusion of dinitrogen gas. acs.org The resulting iminyl radical undergoes an intramolecular cyclization by attacking the ortho-position of the aryl ring, which, after rearomatization, yields the desired quinoline-3-carbonitrile. acs.org This method avoids the need for metal catalysts and often proceeds under mild, room temperature conditions. rsc.orgacs.org
| Starting Material | Reagents | Light Source | Product | Yield |
| 2-(azidomethyl)-3-(5-bromophenyl)prop-2-enenitrile | NBS, HBr in AcOH | 500W Halogen Lamp | 5-bromoquinoline-3-carbonitrile | 64% (batch) |
Continuous Flow Synthesis Adaptations
While the batch photochemical synthesis is effective, scaling up reactions involving azides poses significant safety risks due to their potential for explosive decomposition and the challenges of uniform light penetration in large volumes. acs.org Continuous flow technology provides a solution to these problems. By performing the reaction in a microreactor with a small, continuously flowing reaction volume, several advantages are realized:
Enhanced Safety: The small quantity of the azide present at any given moment minimizes explosion hazards. acs.org
Improved Light Efficiency: The narrow channels of the flow reactor ensure uniform irradiation of the reaction mixture. acs.orgnih.gov
Rapid Optimization: Reaction parameters can be screened and optimized much faster than in batch processes. acs.org
This approach has been successfully applied to the synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-aryl-prop-2-enenitriles, demonstrating its utility for safer, scalable production. acs.orgnih.gov
Catalyst-Mediated Synthesis
Catalysis is central to modern organic synthesis, providing efficient and selective pathways to complex molecules. ias.ac.in The synthesis of quinoline derivatives, including those with a 3-carbonitrile substituent, has been significantly advanced through the use of both transition metal and heterogeneous catalysts. ias.ac.inacs.org
Transition Metal Catalysis (e.g., Palladium-catalyzed, Nickel-catalyzed, Copper-catalyzed)
Transition metals are widely employed due to their ability to facilitate the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing the quinoline scaffold. ias.ac.inresearchgate.net
Palladium-catalyzed Synthesis: Palladium catalysts are highly versatile for quinoline synthesis. One method involves a cascade reaction of o-aminocinnamonitriles with arylhydrazines. nih.gov In this process, the palladium catalyst mediates a denitrogenative addition followed by an intramolecular cyclization to furnish the quinoline ring. nih.gov Another strategy uses palladium to catalyze the annulation of o-iodoanilines with propargyl alcohols, providing a direct route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Palladium has also been used to catalyze the reaction between 2-amino aromatic ketones and alkynes to form polysubstituted quinolines. rsc.org
Nickel-catalyzed Synthesis: Nickel, being a more earth-abundant and less expensive metal than palladium, is an attractive alternative. organic-chemistry.org Nickel-based catalysts have been developed for the synthesis of quinolines via dehydrogenative coupling reactions. For instance, a well-defined nickel pincer complex can catalyze the direct C-H bond alkylation of azoles, demonstrating its utility in C-H functionalization reactions that can be applied to quinoline synthesis. researchgate.net Another approach uses a nickel catalyst for the double dehydrogenative coupling of 2-aminobenzyl alcohol with other substrates. organic-chemistry.org
Copper-catalyzed Synthesis: Copper catalysts offer a cost-effective and efficient means to construct quinolines. ias.ac.in An effective cascade reaction involves the copper-catalyzed intermolecular Ullmann-type C-N coupling of ortho-acylanilines with alkenyl iodides, followed by an enamine condensation to yield multisubstituted quinolines. organic-chemistry.orgnih.gov This method demonstrates good functional group tolerance. organic-chemistry.org Another copper-catalyzed approach involves the dehydrogenative coupling of 2-aminobenzylalcohols with ketones, using air as a green oxidant, to produce a variety of substituted quinolines. nih.govijstr.org
| Catalyst System | Reactants | Product Type | Reference |
| PdCl₂ | o-aminocinnamonitriles, arylhydrazines | Substituted Quinolines | nih.gov |
| CuI / Glycine | ortho-acylanilines, alkenyl iodides | Multisubstituted Quinolines | organic-chemistry.orgnih.gov |
| [CuLCl₂] | 2-aminobenzylalcohols, ketones | Substituted Quinolines | ijstr.org |
| NiCl₂(DME) | (NNNQ)-N-R₂ Ligand Precursors | Pincer Nickel(II) Complexes (Catalysts) | researchgate.net |
Heterogeneous Catalysis (e.g., ZnO Nanoparticles)
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. acs.orgjsynthchem.com
Zinc oxide (ZnO) nanoparticles have emerged as an effective heterogeneous catalyst for quinoline synthesis, particularly through the Friedlander annulation. jsynthchem.comnih.gov This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. nih.gov The catalytic activity of ZnO nanoparticles can be enhanced by supporting them on materials like carbon aerogels, activated carbon, or multiwalled carbon nanotubes (MWCNTs). nih.gov The ZnO/CNT composite, in particular, has shown high efficiency in producing various quinolines in moderate to excellent yields under solvent-free conditions, which further enhances the environmental friendliness of the process. nih.gov The reusability of these nanocatalysts for several cycles without a significant loss of activity makes them a practical and sustainable option for industrial applications. jsynthchem.com
Superacid-Catalyzed Approaches
Superacids, such as triflic acid (CF₃SO₃H), provide a highly acidic medium that can promote cyclization reactions that are otherwise difficult to achieve. nih.gov A general and efficient route to quinoline derivatives involves the reaction of vinylogous imines, prepared from anilines and cinnamaldehydes, in a superacidic medium. nih.gov This methodology is thought to proceed through the formation of a dicationic superelectrophilic intermediate, which then undergoes cyclization. nih.govnih.gov
For the synthesis of a 5-methoxyquinoline (B23529) derivative, a potential pathway could involve the reaction of an appropriately substituted aniline with a cinnamaldehyde (B126680) derivative in the presence of a superacid. The reaction mechanism likely involves a double protonation of the vinylogous imine to generate a highly reactive dication. This intermediate then cyclizes, followed by an elimination step to yield the aromatic quinoline ring. While conventional Brønsted acids like trifluoroacetic acid or methanesulfonic acid may not be effective, the use of a superacid like triflic acid has been shown to provide high yields of quinoline products. nih.gov
Table 1: Representative Examples of Superacid-Catalyzed Quinoline Synthesis
| Starting Materials | Superacid | Temperature (°C) | Yield (%) | Reference |
| Vinylogous imine | Triflic acid | 80 | 95 | nih.gov |
| Vinylogous imine | Triflic acid | 25 | Lower Yield | nih.gov |
| Vinylogous imine | Sulfuric acid | 80 | Trace | nih.gov |
This table presents general findings for superacid-catalyzed quinoline synthesis; specific application to this compound would require adaptation.
Brønsted Acid-Catalyzed Reactions
The Friedländer annulation is a classical and versatile method for the synthesis of quinolines and their derivatives. wikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by a Brønsted or Lewis acid. wikipedia.orgnih.gov To synthesize this compound, a plausible approach is the Friedländer reaction of 2-amino-5-methoxybenzaldehyde (B1606155) with a suitable partner that can provide the C3-carbonitrile and C4-H, such as malononitrile or a derivative under specific conditions.
The reaction mechanism can proceed through two primary pathways. The first involves an initial aldol-type addition followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol (B89426) reaction and subsequent elimination to form the quinoline ring. wikipedia.org Various Brønsted acids, including p-toluenesulfonic acid and hydrochloric acid, have been employed to catalyze this transformation. wikipedia.orgnih.gov Recent advancements have also explored the use of heterogeneous acid catalysts and environmentally benign conditions, such as water as a solvent, to enhance the sustainability of the synthesis. nih.gov
Table 2: Examples of Brønsted Acid-Catalyzed Friedländer Synthesis of Quinolines
| 2-Aminoaryl Ketone/Aldehyde | Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |
| 2-Aminobenzophenone | Dimedone | Methylene blue, visible light | EtOH, rt | 94 | nih.gov |
| Aniline derivatives | Phenylacetylene | Hydrochloric acid | Water | Good | nih.gov |
| 2-Aminobenzaldehydes | Ketones | p-Toluenesulfonic acid | Solvent-free, microwave | - | organic-chemistry.org |
This table showcases examples of the Friedländer synthesis for various quinoline derivatives to illustrate the methodology.
Functionalization and Derivatization Strategies
Once the this compound core is synthesized, its further functionalization is crucial for creating a diverse library of compounds with tailored properties. Regioselective C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the direct introduction of new substituents at specific positions of the quinoline ring without the need for pre-functionalized starting materials.
Regioselective C-H Functionalization
The electronic properties of the 5-methoxy and 3-cyano groups on the quinoline ring play a significant role in directing the regioselectivity of C-H functionalization reactions.
The C-2 position of the quinoline ring is often susceptible to nucleophilic attack, but direct C-H functionalization at this position typically requires transition metal catalysis. Palladium-catalyzed direct arylation is a prominent method for C-2 functionalization. These reactions often proceed via a concerted metalation-deprotonation (CMD) mechanism. For quinoline N-oxides, palladium catalysts can effectively facilitate arylation at the C-2 position.
The C-8 position of the quinoline ring can be selectively functionalized using directing group strategies. Rhodium-catalyzed C-H activation has proven to be particularly effective for the alkylation and arylation of the C-8 position. researchgate.net In many instances, the quinoline nitrogen atom can act as a directing group, facilitating the coordination of the metal catalyst and subsequent C-H bond cleavage at the peri-position. For example, rhodium(III) catalysts have been used for the remote C-8 alkylation of quinoline N-oxides with olefins. researchgate.net
Table 3: Representative Examples of Regioselective C-H Functionalization of Quinolines
| Quinoline Derivative | Reaction | Catalyst System | Position | Yield (%) | Reference |
| Quinoline N-oxide | Alkylation with Olefins | [CpRhCl]₂/AgBF₄ | C-8 | Good | researchgate.net |
| 8-Methylquinoline | Alkylation with Allylic Alcohols | CpRh(III) | C(sp³)-H of methyl | - | nih.gov |
| 2-Phenylpyridine | Methylation | Rh(III) salt/TMS diazomethane | ortho-C-H of phenyl | - | nih.gov |
This table provides examples of C-H functionalization on various quinoline and related heterocyclic systems to demonstrate the potential of these methods.
A more recent strategy for C-H functionalization involves the activation of the heterocyclic ring through the formation of N-alkenoxyhetarenium salts. While much of the research has focused on pyridinium (B92312) salts, the principles can be extended to quinolinium systems. researchgate.net The formation of an N-alkenoxyquinolinium salt from this compound would render the quinoline ring more electron-deficient and susceptible to nucleophilic attack or radical-based functionalization. This pre-functionalization strategy can alter the inherent reactivity of the quinoline system, potentially enabling site-selective modifications that are otherwise challenging to achieve. The N-alkenoxy group can act as a traceless directing group or be incorporated into the final product, offering a versatile approach to novel derivatives.
Substitution Reactions
Substitution reactions are fundamental to the functionalization of the quinoline core. The electron-withdrawing nature of the nitrogen atom activates the heterocyclic ring, particularly at positions 2 and 4, for nucleophilic attack. youtube.comyoutube.com This reactivity is pivotal for introducing a diverse array of substituents.
Nucleophilic Displacement of Halogens (e.g., Chlorine)
Halogenated quinolines, especially those with a halogen at the 2- or 4-position, readily undergo nucleophilic substitution. quimicaorganica.org The chlorine atom in precursors like 2-chloroquinoline-3-carbonitrile (B1354263) serves as an excellent leaving group, facilitating its replacement by various nucleophiles. This reaction typically proceeds through an addition-elimination mechanism, where the stability of the intermediate is enhanced by the nitrogen atom accommodating the negative charge. quimicaorganica.org
The reactivity of haloquinolines is well-documented. For instance, 2-chloroquinoline-3-carbaldehyde (B1585622), a closely related precursor, can be converted to 2-chloroquinoline-3-carbonitrile in high yield (89%) using sodium azide and phosphorus oxychloride. researchgate.net This carbonitrile can then undergo further substitutions. Studies on 2-chloroquinoline-3-carboxaldehyde have shown that the chlorine atom can be readily displaced by nucleophiles such as oxygen, nitrogen, and sulfur. nih.gov For example, heating 2-chloroquinoline-3-carbaldehyde with thiomorpholine (B91149) in ethanol (B145695) with potassium carbonate results in the formation of 2-thiomorpholino-quinoline-3-carbaldehyde. nih.gov This highlights a common pathway for introducing substituents at the C2 position, a strategy directly applicable to the synthesis of derivatives of this compound.
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 2-chloroquinoline-3-carbaldehyde | Sodium azide, Phosphorus oxychloride | 2-chloroquinoline-3-carbonitrile | researchgate.net |
| 2-chloroquinoline-3-carbaldehyde | Thiomorpholine, K₂CO₃, Ethanol | 2-thiomorpholino-quinoline-3-carbaldehyde | nih.gov |
| 2,4-dichloroquinoline-3-carbonitrile (B1351073) | 4-methylpiperidine | 2-chloro-4-(4-methylpiperidin-1-yl)quinoline-3-carbonitrile | researchgate.net |
Thioether and Amide Formation
The synthesis of thioether and amide derivatives of the quinoline system often leverages the reactivity of halo-substituted precursors. As mentioned, thioethers can be formed via nucleophilic displacement of a chlorine atom by a thiol or thiolate. nih.gov
Amide formation can be achieved through several routes. One common method involves the hydrolysis of a nitrile group, such as the one in 2-chloroquinoline-3-carbonitrile, to a carboxamide. For instance, refluxing 2,7-dichloroquinoline-3-carbonitrile (B119050) with acetic acid and sulfuric acid yields the corresponding 2,7-dichloroquinoline-3-carboxamide. researchgate.net Another approach involves coupling a quinoline bearing an amino group with a carboxylic acid. The synthesis of an amide derivative of 5,11-dimethyl-5H-indolo[2,3-b]quinoline was accomplished by reacting its amino group with 2-(tritylthio)acetic acid, demonstrating a standard method for amide bond formation on a quinoline-related scaffold. nih.gov Biocatalytic methods using acyltransferases are also emerging as a powerful tool for creating amide bonds from thioester intermediates, which can be generated from various carboxylic acids. chemrxiv.org
Methylation Strategies
Reductive N-Methylation of Quinoline Systems
Reductive N-methylation is a key strategy for synthesizing N-methyl-1,2,3,4-tetrahydroquinolines, a class of compounds with significant biological relevance. This transformation involves the reduction of the quinoline ring and the concurrent or subsequent methylation of the nitrogen atom. A direct, one-pot method involves treating quinolines with paraformaldehyde and hydrogen gas over a palladium on carbon (Pd/C) catalyst. rsc.org This straightforward approach provides good to excellent yields of various functionalized N-methyl tetrahydroquinolines. rsc.org
An alternative, base-free catalytic system utilizes a multifunctional alumina-supported platinum catalyst decorated with tin oxide (Pt-SnOₓ/Al₂O₃). acs.orgacs.org This system effectively catalyzes the direct reductive N-methylation of quinolines using methanol (B129727) as the sole source for both hydrogen and the methyl group. acs.orgacs.org The reaction proceeds through a tandem pathway involving the dehydrogenation of methanol, reduction of the quinoline to a tetrahydroquinoline, and finally, N-methylation of the tetrahydroquinoline intermediate. acs.org
| Catalyst System | Methyl/Hydrogen Source | Key Features | Reference |
|---|---|---|---|
| Pd/C | Paraformaldehyde and H₂ | One-pot, simple catalyst system | rsc.org |
| Pt-SnOₓ/Al₂O₃ | Methanol | Base-free, uses methanol as sole source | acs.orgacs.org |
Oxidative Annulation and Related Cyclizations
Modern synthetic chemistry has seen a surge in the use of oxidative annulation strategies for constructing the quinoline core, prized for their efficiency and atom economy. mdpi.comscilit.com These methods often involve transition-metal-catalyzed C-H bond activation and subsequent cyclization. mdpi.comscilit.com
Rhodium(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules provides a selective route to quinolines, where the choice of oxidant, such as Cu(OAc)₂, is crucial for selectivity. acs.org Palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines is another effective method for quinoline synthesis. researchgate.net Various other protocols exist, such as the nickel-catalyzed double dehydrogenative coupling of 2-aminobenzyl alcohol with a diol, and visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols. organic-chemistry.org These innovative strategies highlight the diverse approaches available for assembling the fundamental quinoline ring system, which can then be further modified to yield specific targets like this compound. mdpi.comorganic-chemistry.org
Derivatization from 2-Chloroquinoline-3-carbonitrile and 2-Mercaptoquinoline-3-carbonitrile
2-Chloroquinoline-3-carbonitrile is a versatile intermediate for creating a wide range of quinoline derivatives. researchgate.netnih.gov The reactivity of the chlorine at the C2 position and the cyano group at the C3 position allows for multifaceted chemical transformations.
The nitrile group can be reduced to an amine. For example, reduction of 2-chloro-3-cyanoquinoline with lithium aluminum hydride (LiAlH₄) in THF yields (2-chloroquinolin-3-yl)methanamine. nih.gov The nitrile can also serve as a precursor for fused heterocyclic systems. Treatment of 2-chloroquinoline-3-carbonitrile with hydrazine (B178648) hydrate (B1144303) leads to a cycloaddition reaction, forming 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov
The chlorine atom is readily displaced by nucleophiles. As previously noted, it can be substituted by amines, such as in the reaction of 2,4-dichloroquinoline-3-carbonitrile with 4-methylpiperidine, which selectively substitutes the more reactive C4-chloro group first. researchgate.net This differential reactivity allows for sequential functionalization.
Derivatization from 2-mercaptoquinoline-3-carbonitrile, which can be formed from its chloro-analogue, opens up further synthetic avenues. For example, the formation of 4H-thio-pyrano[2,3-b]quinolines can be achieved through a mechanism involving the Michael addition of a thiol intermediate. nih.gov These reactions demonstrate the utility of these key intermediates in building complex, functionalized quinoline-based molecules.
Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the number and types of atoms, their connectivity, and their spatial relationships.
Proton NMR (¹H NMR) Applications
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For 5-Methoxyquinoline-3-carbonitrile, the ¹H NMR spectrum is expected to show distinct signals for the protons of the quinoline (B57606) ring system and the methoxy (B1213986) group substituent. The chemical shift (δ), reported in parts per million (ppm), for each proton is influenced by its local electronic environment.
The aromatic region of the spectrum would display a set of signals corresponding to the five protons on the quinoline core. The precise chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) are determined by the positions of the methoxy and cyano groups. Protons on the heterocyclic pyridine (B92270) ring (H-2, H-4) are typically deshielded and appear at a lower field (higher ppm) compared to those on the benzene (B151609) ring (H-6, H-7, H-8) due to the electron-withdrawing effect of the nitrogen atom. mdpi.comuncw.edu The methoxy group (-OCH₃) introduces a sharp singlet, typically appearing in the upfield region of the aromatic signals, due to its three equivalent protons. chemicalbook.com The interpretation of these signals, including their multiplicity and coupling constants (J), allows for the unambiguous assignment of each proton in the structure. uncw.eduuncw.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on general principles and data from analogous quinoline structures. Solvent: CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2 | ~8.9 - 9.1 | Singlet (s) | Deshielded due to adjacent nitrogen and cyano group. |
| H-4 | ~8.3 - 8.5 | Singlet (s) | Deshielded due to adjacent nitrogen and cyano group. |
| H-6 | ~7.0 - 7.2 | Doublet (d) | Influenced by the electron-donating methoxy group at C-5. |
| H-7 | ~7.6 - 7.8 | Triplet (t) | Shows coupling to both H-6 and H-8. |
| H-8 | ~7.9 - 8.1 | Doublet (d) | Deshielded relative to H-6 due to proximity to the heterocyclic ring. |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | Characteristic sharp signal for a methoxy group attached to an aromatic ring. |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. The chemical shifts are spread over a much wider range (0-220 ppm) than in ¹H NMR, which typically results in a spectrum with minimal signal overlap. mdpi.com
The spectrum would show ten distinct signals for the ten carbon atoms of the quinoline-3-carbonitrile core, plus an additional signal for the methoxy carbon. The carbon atom of the nitrile group (-CN) has a characteristic chemical shift in the 115-120 ppm range. nih.gov The carbons of the aromatic quinoline ring resonate between approximately 100 and 160 ppm. researchgate.netchemicalbook.com The carbon atom attached to the methoxy group (C-5) is shielded by the oxygen atom, while the methoxy carbon itself appears around 55-60 ppm. nih.gov Quaternary carbons (those without attached protons, such as C-3, C-5, C-4a, and C-8a) are often identifiable by their lower intensity in standard broadband-decoupled spectra. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles and data from analogous quinoline structures. Solvent: CDCl₃.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~150 - 155 | Aromatic carbon adjacent to nitrogen. |
| C-3 | ~110 - 115 | Quaternary carbon attached to the nitrile group. |
| C-4 | ~140 - 145 | Aromatic CH carbon. |
| C-4a | ~128 - 132 | Quaternary bridgehead carbon. |
| C-5 | ~155 - 160 | Quaternary carbon attached to the methoxy group. |
| C-6 | ~105 - 110 | Aromatic CH carbon, shielded by the methoxy group. |
| C-7 | ~130 - 135 | Aromatic CH carbon. |
| C-8 | ~120 - 125 | Aromatic CH carbon. |
| C-8a | ~148 - 152 | Quaternary bridgehead carbon adjacent to nitrogen. |
| -CN | ~117 - 119 | Characteristic chemical shift for a nitrile carbon. nih.gov |
| -OCH₃ | ~55 - 57 | Typical range for a methoxy carbon attached to an aromatic ring. nih.gov |
Two-Dimensional NMR Techniques
To confirm the assignments made from 1D NMR spectra and to fully elucidate the structure, two-dimensional (2D) NMR experiments are employed. These techniques show correlations between nuclei, providing unambiguous evidence of connectivity.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity of the aromatic protons, for example, confirming the coupling between H-6, H-7, and H-8. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net It is invaluable for definitively assigning the signals of the protonated carbons in the quinoline ring (C-2, C-4, C-6, C-7, C-8). researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Analysis of Characteristic Functional Group Vibrations
The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.
Nitrile Group (-C≡N): The most diagnostic peak would be the sharp, intense absorption corresponding to the C≡N triple bond stretch, which typically appears in the range of 2220-2260 cm⁻¹. Its presence is strong evidence for the nitrile functionality.
Aromatic System: The quinoline ring would give rise to several absorptions. C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings are observed in the 1450-1600 cm⁻¹ region. mdpi.com
Methoxy Group (-OCH₃): The C-O ether linkage of the methoxy group would produce a strong C-O stretching band, typically found in the 1000-1300 cm⁻¹ range. mdpi.com Additionally, C-H stretching from the methyl group would be observed around 2850-2960 cm⁻¹. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Nitrile | C≡N Stretch | 2220 - 2260 | Sharp, Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Methoxy Group | C-H Stretch (sp³) | 2850 - 2960 | Medium |
| Ether (Methoxy) | C-O Stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is fundamental for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides highly precise and accurate mass measurements, typically to four or five decimal places. fiveable.memeasurlabs.com This level of precision allows for the confident determination of a molecule's elemental composition by distinguishing between ions with very similar nominal masses. fiveable.me For this compound (Chemical Formula: C₁₁H₈N₂O), HRMS can verify its composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This capability is crucial for confirming the identity of a newly synthesized compound and differentiating it from other potential isobaric (same integer mass) structures. fiveable.me
The high resolving power of HRMS is essential for separating the isotopic peaks, which provides further confirmation of the elemental formula. fiveable.me The accuracy of the measurement is often expressed in parts per million (ppm), with values typically below 5 ppm being required for unambiguous formula assignment. fiveable.me
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₁H₈N₂O |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Calculated Exact Mass | 185.0715 |
| Measured Exact Mass | 185.0712 |
| Mass Error (mDa) | -0.3 |
| Mass Error (ppm) | -1.62 |
| Note: This table contains representative data for illustrative purposes. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile, and non-volatile molecules. nih.govmdpi.com It transfers ions from a solution into the gas phase, typically generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. mdpi.comnih.gov For a molecule like this compound, which possesses basic nitrogen atoms, analysis in the positive ion mode (ESI+) would be expected to produce a strong signal for the protonated species. mdpi.com
ESI-MS is invaluable for obtaining molecular weight information. adcreviews.com The technique can be directly coupled with liquid chromatography for the analysis of complex mixtures. nih.gov The choice of solvent and pH can significantly influence the ionization efficiency. nih.gov
Table 2: Expected ESI-MS Adducts for this compound
| Ionization Mode | Expected Adduct | Theoretical m/z |
| Positive (ESI+) | [M+H]⁺ | 185.07 |
| Positive (ESI+) | [M+Na]⁺ | 207.05 |
| Negative (ESI-) | [M-H]⁻ | 183.06 |
| Note: This table contains representative data for illustrative purposes. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection provided by mass spectrometry. nih.govemerypharma.com This hybrid technique is a cornerstone of modern pharmaceutical analysis, used for compound identification, purity assessment, and quantification. nih.govresearchgate.net
In the analysis of this compound, an LC-MS system would first separate the compound from any starting materials, byproducts, or degradation products using an HPLC column. emerypharma.comlongdom.org As the purified compound elutes from the column, it is ionized (e.g., by ESI) and detected by the mass spectrometer, which confirms its molecular weight. emerypharma.com The retention time from the chromatogram and the mass spectrum together provide a high degree of certainty in identification. nih.gov
Table 3: Hypothetical LC-MS Analysis Results
| Analyte | Retention Time (min) | Observed m/z ([M+H]⁺) |
| This compound | 4.85 | 185.1 |
| Impurity A | 3.21 | 159.1 |
| Impurity B | 5.52 | 201.2 |
| Note: This table contains representative data for illustrative purposes. |
X-ray Diffraction Studies
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. excillum.comnih.gov It is considered the "gold standard" for structural elucidation, providing unambiguous proof of a molecule's constitution, configuration, and conformation. northwestern.edu
For this technique, a high-quality single crystal of this compound is irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to build an electron density map, from which the positions of individual atoms can be determined. uni-ulm.de This analysis yields highly accurate data on bond lengths, bond angles, and torsion angles. northwestern.edu Furthermore, it reveals details about the crystal packing, including intermolecular interactions like hydrogen bonding and π-stacking, which govern the material's solid-state properties. nih.gov
Table 4: Representative Crystallographic Data for a Small Organic Molecule
| Parameter | Example Value |
| Empirical Formula | C₁₁H₈N₂O |
| Formula Weight | 184.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 10.234(4) |
| c (Å) | 11.567(5) |
| β (°) | 109.54(2) |
| Volume (ų) | 948.1(7) |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.289 |
| R-factor (%) | 4.5 |
| Note: This table contains representative data for illustrative purposes and does not reflect actual measured data for this compound. |
Chromatographic and Purity Analysis
Chromatographic techniques are essential for assessing the purity of a chemical substance. mdpi.com High-Performance Liquid Chromatography (HPLC) is the predominant method used in the pharmaceutical industry for this purpose due to its high sensitivity and accuracy. mdpi.commoravek.com
In a purity analysis of a this compound sample, a validated HPLC method would be used to separate the main compound from any related substances, which could be unreacted starting materials, intermediates, or degradation products. royed.in The chromatogram displays peaks corresponding to each component, and the area of each peak is proportional to the concentration of that component. royed.in Purity is typically expressed as a percentage, calculated from the ratio of the main peak's area to the total area of all peaks in the chromatogram. royed.in This analysis is critical for quality control in chemical synthesis. nih.gov
Table 5: Illustrative HPLC Purity Analysis Report
| Peak No. | Retention Time (min) | Area | Area % | Identity |
| 1 | 3.21 | 15,400 | 0.25 | Impurity A |
| 2 | 4.85 | 6,125,000 | 99.61 | This compound |
| 3 | 5.52 | 8,600 | 0.14 | Impurity B |
| Note: This table contains representative data for illustrative purposes. |
An extensive search of academic and scientific literature has revealed no specific research articles detailing the High-Performance Liquid Chromatography (HPLC) for the purity assessment of the chemical compound This compound .
While general methodologies for the HPLC analysis of quinoline derivatives exist, the specific application and detailed findings for this compound, including data tables and in-depth research findings, are not available in the public domain based on the conducted searches.
Therefore, it is not possible to generate an article that adheres to the user's strict outline and content requirements, which mandate a focus solely on the specified compound and the inclusion of detailed, sourced research data. The available information primarily consists of vendor specifications, which lack the necessary scientific depth for an academic research-focused article.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations focusing specifically on the compound This compound are not presently available.
Research in the public domain extensively covers various derivatives of quinoline-3-carbonitrile and related structures. Studies on these related compounds often include Density Functional Theory (DFT) analyses and molecular docking simulations. For instance, research is available for molecules such as methoxybenzo[h]quinoline-3-carbonitrile derivatives, 2-chloroquinoline-3-carboxaldehyde, and various other substituted quinolines. eurekaselect.comnih.govnih.govsemanticscholar.orgmdpi.comnih.gov These studies provide insights into the molecular geometry, electronic properties, and potential biological interactions of the broader quinoline class.
However, specific calculated data for this compound—including its precise molecular geometry, vibrational frequencies, HOMO-LUMO energy gap, molecular hardness, ionization potential, electron affinity, and specific ligand-target interactions from molecular docking—are not published in the retrieved scientific articles.
Therefore, an article that strictly adheres to the requested outline and focuses solely on this compound cannot be generated at this time due to the absence of the required specific research findings.
Computational and Theoretical Investigations
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. nih.gov This allows for the exploration of conformational changes, stability, and the dynamic nature of protein-ligand interactions. mdpi.comnih.gov
MD simulations have been used to study the conformational dynamics of enzymes like BChE. researchgate.net These simulations reveal that the enzyme's active site gorge is highly flexible, which can accommodate the entry and binding of various inhibitors. researchgate.net When a ligand like a quinoline (B57606) derivative binds, MD simulations can be used to assess the stability of the binding pose predicted by docking. By simulating the complex in a dynamic, solvated environment, researchers can confirm whether the key interactions are maintained over time, providing a more accurate picture of the binding event than a static dock alone. rsc.org The analysis of root-mean-square deviation (RMSD) during a simulation can indicate the stability of the protein-ligand complex. nih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
In silico ADMET prediction is a critical step in early-stage drug discovery, allowing for the computational screening of a compound's pharmacokinetic and toxicity properties before synthesis. nih.govsci-hub.se This approach uses a molecule's chemical structure to predict its behavior in the body, helping to identify candidates with favorable drug-like properties. sci-hub.seresearchgate.net
In silico studies on analogs of 5-Methoxyquinoline-3-carbonitrile, specifically methoxybenzo[h]quinoline-3-carbonitrile derivatives, have been conducted to predict key pharmacokinetic parameters. mdpi.com These predictions are often based on established models and rules, such as Lipinski's rule of five, which helps to assess a compound's potential for oral bioavailability. japsonline.com
Key predicted parameters for these analogs include:
Water Solubility (LogSw): The LogSw values for a series of methoxybenzo[h]quinoline-3-carbonitrile analogs were predicted to be between -4.384 and -5.217, suggesting they are poorly soluble. mdpi.com
Human Intestinal Absorption (HIA): The HIA percentage was also calculated, providing insight into how well the compounds might be absorbed from the gut. mdpi.com
Drug-likeness: These computational tools evaluate if a compound's physicochemical properties (e.g., molecular weight, lipophilicity, hydrogen bond donors/acceptors) fall within the range typical for orally active drugs. researchgate.netjapsonline.com
Toxicity: Predictions can also be made for various toxicity endpoints, such as mutagenicity (Ames test) or inhibition of key cardiac channels (hERG). japsonline.com
The table below summarizes the in silico ADMET predictions for representative methoxybenzo[h]quinoline-3-carbonitrile analogs.
| Parameter | Predicted Value/Classification | Significance |
| Water Solubility (LogSw) | -4.384 to -5.217 | Indicates poor water solubility. mdpi.com |
| Human Intestinal Absorption (HIA) | Predicted | Assesses potential for absorption after oral administration. mdpi.com |
| Lipinski's Rule of Five | Evaluated | A filter for drug-likeness and potential oral bioavailability. japsonline.com |
| Toxicity Profile | Evaluated | Predicts potential for adverse effects like mutagenicity or cardiotoxicity. mdpi.comjapsonline.com |
This table is generated based on data for methoxybenzo[h]quinoline-3-carbonitrile analogs as reported in the literature. mdpi.com
Advanced Computational Modeling
Beyond standard docking and MD simulations, advanced computational modeling techniques are being developed to further improve the accuracy of predictions. nih.gov Meta-modeling, for instance, combines the outputs of different prediction tools to generate a more robust and reliable forecast of binding affinity. arxiv.org Transition-state simulations can be used to design enzyme mutants with enhanced catalytic activity for specific substrates. nih.gov Furthermore, the application of machine learning and artificial intelligence to analyze large datasets of chemical properties and biological activities is revolutionizing the field, enabling the creation of highly predictive models for PBPK (physiologically based pharmacokinetic) parameters and binding affinities. choderalab.orgnih.gov
Quantum Mechanical Methods (e.g., Hartree-Fock) for Electron Density
Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, such as this compound. These methods solve the Schrödinger equation to determine the electronic structure and electron density distribution, which in turn dictate the molecule's reactivity and physical characteristics.
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. nih.gov It provides a qualitative understanding of the electronic structure by calculating molecular orbitals and their energies. However, HF famously neglects electron correlation, which is the interaction between individual electrons. youtube.com
To achieve higher accuracy, Density Functional Theory (DFT) is widely employed. DFT methods, such as the popular B3LYP functional, incorporate electron correlation effects at a manageable computational cost, offering a more quantitative picture. For quinoline derivatives, DFT calculations are routinely used to determine a variety of properties. nih.gov
Key research findings from computational studies on related quinoline derivatives include:
Molecular Geometry: Optimization of the molecular geometry to find the most stable conformation. For a novel 3,6,8-trimethoxyquinoline, DFT (B3LYP/6-311G(d,p)) and Hartree-Fock (HF/6-311G(d,p)) methods were used to optimize the geometry, with the results showing good agreement with experimental X-ray diffraction data.
Electron Distribution and Reactivity: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests it is more feasible to transfer an electron from the HOMO to the LUMO, indicating higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack. These maps are valuable for understanding intermolecular interactions.
Spectroscopic Properties: Computational methods like Time-Dependent DFT (TD-DFT) can predict absorption spectra, helping to interpret experimental spectroscopic data. researchgate.net
The table below summarizes typical parameters calculated for quinoline derivatives using quantum mechanical methods, which would be applicable to this compound.
| Computational Parameter | Significance | Example Method |
| HOMO/LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | DFT (B3LYP) |
| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO). | Hartree-Fock, DFT |
| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO). | Hartree-Fock, DFT |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. | DFT, Hartree-Fock |
| Vibrational Frequencies | Correlates with experimental IR and Raman spectra. | DFT (B3LYP) |
This table is interactive. You can sort and filter the data.
Nonadiabatic Molecular Dynamics and Fewest Switches Surface Hopping (SH) for Excited-State Dynamics
When a molecule like this compound absorbs light, it transitions to an electronically excited state. The subsequent relaxation processes, such as internal conversion and intersystem crossing, often involve the breakdown of the Born-Oppenheimer approximation, which assumes that nuclear and electronic motions are independent. lanl.gov To simulate these events, Nonadiabatic Molecular Dynamics (NAMD) methods are required. ruhr-uni-bochum.denih.gov
Fewest Switches Surface Hopping (FSSH) is one of the most popular and computationally efficient NAMD methods. lanl.govq-chem.com In FSSH, a swarm of independent classical trajectories is propagated on a single potential energy surface (PES) at any given time. nih.gov However, "hops" between different electronic states (e.g., from the first excited state, S₁, to the ground state, S₀) can occur stochastically. ruhr-uni-bochum.deq-chem.com The probability of a hop is determined by the strength of the nonadiabatic coupling between the electronic states. lanl.gov
The key aspects of simulating the excited-state dynamics of this compound using FSSH would involve:
Calculating Potential Energy Surfaces: The energies of the ground and relevant excited states, along with the forces acting on the atoms, are calculated "on-the-fly" at each step of the trajectory using an electronic structure method, often TD-DFT.
Computing Nonadiabatic Couplings: These terms quantify the interaction between different electronic states and are crucial for determining the hopping probability. They become large in regions where potential energy surfaces approach each other, such as at conical intersections. youtube.com
Trajectory Propagation: Nuclei move according to classical mechanics on a specific electronic state's PES. q-chem.com
Stochastic Hopping: At each time step, a probabilistic test is performed to decide if the trajectory should hop to a different PES. arxiv.org
By running a large number of trajectories, it is possible to calculate properties like the quantum yield of photochemical reactions and the lifetimes of excited states. nih.govmdpi.com While powerful, a known issue with FSSH is its potential for "overcoherence," which can be addressed by various decoherence corrections. nih.gov The development of machine learning potentials is also accelerating these simulations, enabling the study of dynamics over longer timescales. youtube.com
The table below outlines the conceptual steps in an FSSH simulation.
| Step | Description | Governing Principle |
| 1. Initialization | Define initial positions, momenta, and electronic state (e.g., after photoexcitation). | Franck-Condon Principle |
| 2. Propagation | Evolve nuclear positions and electronic wavefunction over a small time step. | Newton's Equations (nuclei), Time-Dependent Schrödinger Equation (electrons) |
| 3. Hopping Probability | Calculate the probability of switching to a different electronic state. | Nonadiabatic Coupling Vectors |
| 4. Stochastic Hopping | A random number is used to decide if a hop occurs. | Tully's Fewest Switches Algorithm |
| 5. Velocity Rescaling | After a hop, nuclear velocities are adjusted to conserve total energy. | Energy Conservation |
| 6. Averaging | Repeat for many trajectories to obtain ensemble averages for observables. | Statistical Mechanics |
This table is interactive. You can sort and filter the data.
Computational Design for Synthesis and Degradation Pathways
Computational chemistry offers powerful tools for designing efficient synthetic routes and predicting the environmental fate of chemical compounds.
Computational Design for Synthesis:
The synthesis of complex molecules like substituted quinolines can be optimized using computational approaches. For instance, multicomponent reactions, which combine several starting materials in a single step, are an efficient way to build molecular complexity. mdpi.com Computational methods can help in:
Reaction Mechanism Elucidation: DFT calculations can be used to map out the reaction energy profile, identify transition states, and calculate activation barriers. This helps in understanding the feasibility of a proposed synthetic step and optimizing reaction conditions (e.g., catalyst, temperature).
Predicting Regioselectivity: For functionalization reactions on the quinoline ring, computational models, including machine learning, can predict the most likely site of reaction, such as electrophilic substitution. doaj.org This is guided by calculated properties like atomic charges and Fukui functions, which indicate local reactivity.
In Silico Screening: Virtual libraries of precursors can be screened to identify the most promising candidates for achieving a target molecule with desired properties. mdpi.com Studies on related quinoline-3-carbonitrile derivatives have utilized one-pot multicomponent reactions, and computational analysis can further refine these processes. nih.gov
Computational Prediction of Degradation Pathways:
Understanding how a molecule like this compound might degrade under environmental or metabolic conditions is crucial for assessing its stability and potential toxicity. nih.gov Computational tools can predict degradation pathways by identifying the most labile parts of a molecule. researchgate.netnih.govacs.org
Knowledge-Based Systems: Software like Zeneth uses a curated knowledge base of known chemical reactions to predict likely degradation products under various stress conditions (e.g., hydrolysis, oxidation, photolysis). researchgate.netnih.govacs.org For a given molecule, the software identifies functional groups and matches them to known degradation transformations.
Reactivity Modeling: Quantum mechanical calculations can identify the weakest bonds or the atoms most susceptible to attack. For example, C-H bond dissociation energies can be calculated to predict sites prone to autooxidation. acs.org MEP maps can indicate sites susceptible to hydrolysis.
Metabolic Prediction: Computational models can simulate metabolic transformations by common enzyme families, such as Cytochrome P450s, to predict metabolites. This is a standard part of in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicity) profiling. mdpi.com
A benchmarking study of a degradation prediction program noted that while performance is improving, gaps can exist, for instance, in predicting the N-dealkylation of N-alkylheteroaromatic compounds. nih.gov
Advanced Applications and Research Directions
Role as Synthetic Intermediates and Building Blocks
The chemical architecture of 5-Methoxyquinoline-3-carbonitrile makes it an excellent precursor and building block in organic synthesis. The nitrile group can be hydrolyzed, reduced, or converted into other functional groups, while the quinoline (B57606) ring system offers multiple sites for further functionalization, enabling the construction of diverse and complex molecular frameworks.
The quinoline-3-carbonitrile framework is a fundamental starting point for synthesizing more elaborate heterocyclic structures. Research has demonstrated that derivatives of this scaffold can be used to create fused heterocyclic systems, which are of great interest in drug discovery. For instance, multicomponent reactions involving aromatic aldehydes, malononitrile (B47326), and a substituted quinoline or its precursors can lead to the formation of complex systems like methoxybenzo[h]quinoline-3-carbonitrile derivatives. mdpi.comnih.gov These reactions highlight the utility of the quinoline-3-carbonitrile core in building polycyclic compounds with potential biological activities. mdpi.comnih.gov The reactivity of the nitrile and the aromatic ring allows for the annulation of additional rings, leading to novel heterocyclic systems that are otherwise difficult to synthesize.
The quinoline-3-carbonitrile moiety is a recognized pharmacophore, particularly in the development of kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The structure of 4-anilinoquinoline-3-carbonitriles has been identified as an effective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, with activity comparable to established drugs. mdpi.com
A prominent example of the pharmaceutical importance of this scaffold is in the synthesis of Bosutinib. nih.gov Bosutinib is a potent tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML). nih.govderpharmachemica.com While Bosutinib itself is a 6-methoxy-7-propoxy derivative, its synthesis relies heavily on quinoline-3-carbonitrile intermediates. nih.govderpharmachemica.com Various synthetic routes to Bosutinib start from precursors that are built up to form the core 4-amino-6-methoxyquinoline-3-carbonitrile (B7867561) structure before further modification. derpharmachemica.comnih.govresearchgate.net This underscores the role of methoxy-substituted quinoline-3-carbonitriles as pivotal intermediates in the production of targeted cancer therapies.
Table 1: Key Intermediates in Bosutinib Synthesis Featuring the Quinoline-3-Carbonitrile Core
| Intermediate Name | Role in Synthesis | Reference |
| 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | Starting material for N-alkylation with 2,4-dichloro-5-methoxyaniline. | derpharmachemica.com |
| 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile | Intermediate formed after the initial amination step; undergoes alkylation to add the side chain. | derpharmachemica.com |
| 7-(3-chloropropoxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | An intermediate where the side chain is attached before the final amination step. | nih.gov |
| 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile | The penultimate precursor to Bosutinib, requiring reaction with N-methylpiperazine. | nih.govresearchgate.net |
The inherent biological activity of the quinoline ring system makes its derivatives, including this compound, attractive starting points for developing agents with broad-spectrum activity. The term "broad-spectrum" can encompass activity against a wide range of microbes or a variety of cancer cell lines. The versatility of the quinoline-3-carbonitrile scaffold allows for the introduction of various substituents, which can modulate the biological activity and spectrum. For example, derivatives of 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile (B1354824) have been investigated for both anticancer and antimicrobial properties, acting as inhibitors of protein kinases and bacterial growth. This dual activity highlights the potential of using these compounds as a foundation for developing novel therapeutic agents with a broad range of applications.
Exploration of Biological Activity
The methoxy (B1213986) and nitrile substituted quinoline core is an active area of research for new therapeutic agents, with a particular focus on its antimicrobial potential.
The search for new antibiotics is critical due to the rise of multidrug-resistant bacteria. Quinoline derivatives have long been a source of antibacterial drugs, and modern research continues to explore new variations. Studies on various methoxyquinoline-3-carbonitrile derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. researchgate.net
Research has shown that specific derivatives of 6-methoxyquinoline-3-carbonitrile (B3100304) exhibit moderate to potent activity against a panel of microorganisms. researchgate.netcore.ac.uk For instance, certain ester and thioether derivatives demonstrated the highest activity against Gram-positive strains like Streptococcus pneumoniae and Bacillus subtilis. researchgate.netcore.ac.uk Other derivatives showed notable efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. researchgate.netcore.ac.uk These findings suggest that the methoxyquinoline-3-carbonitrile scaffold is a viable template for designing new antibacterial agents.
Table 2: Selected Research Findings on Antibacterial Activity of Methoxyquinoline-3-Carbonitrile Derivatives
| Derivative Type | Target Organism(s) | Observed Activity | Reference |
| Ester derivative (7b) | Gram-positive & Gram-negative bacteria | Highest activity against Gram-positive strains; high activity against Gram-negative strains. | researchgate.netcore.ac.uk |
| Thioether derivative (9c) | Gram-positive bacteria | Highest activity against Gram-positive strains. | researchgate.netcore.ac.uk |
| Derivative 7d | Gram-negative bacteria | High activity against Gram-negative strains. | researchgate.netcore.ac.uk |
| Derivative 9b | Gram-negative bacteria | High activity against Gram-negative strains. | researchgate.netcore.ac.uk |
| Quinoline-3-carbonitrile derivative C | E. coli | Exhibited potential with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. | nih.gov |
The potential for broad-spectrum activity is a key advantage of the methoxyquinoline-3-carbonitrile class. The ability of different derivatives to inhibit a wide range of both Gram-positive and Gram-negative bacteria, as well as some fungi, is a significant finding. researchgate.netcore.ac.uk Research on related compounds, such as 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile, has also pointed towards efficacy against various bacterial strains, reinforcing the scaffold's potential as a source of broad-spectrum antimicrobial agents. The development of a single agent effective against a wide array of pathogens is a major goal in infectious disease research, and the methoxyquinoline-3-carbonitrile structure represents a promising starting point for such endeavors.
Anti-bacterial Activity Research
Specific Target Enzyme Inhibition (e.g., DNA Gyrase)
While direct studies on the DNA gyrase inhibitory activity of this compound are not extensively documented, the broader class of quinoline derivatives has been a major focus in the development of DNA gyrase inhibitors. DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Its inhibition leads to bacterial cell death, making it a validated target for antibacterial agents.
The pharmacophore essential for the antibacterial activity of many quinolone-based drugs is the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety annulated with an aromatic ring. slideshare.net Although this compound possesses a quinoline core, it lacks the 4-oxo and 3-carboxylic acid groups typical of traditional quinolone antibacterial agents. However, research into novel quinoline structures continues to evolve. For instance, a series of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity. researchgate.net While the 5-hydroxy group was found to be detrimental to biochemical potency compared to the unsubstituted analogs, the 5-methoxy group was well-tolerated, suggesting that this substitution is compatible with antibacterial activity. researchgate.net This finding indicates that the 5-methoxy substitution present in this compound could be a favorable feature in the design of new antibacterial agents targeting DNA gyrase. Further investigation is warranted to determine if the 3-carbonitrile group can act as a bioisostere for the 3-carboxylic acid group and contribute to DNA gyrase inhibition.
Anti-cholinesterase Activity
Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. These inhibitors are the primary line of treatment for the cognitive symptoms of Alzheimer's disease. The two main types of cholinesterase are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Research into the anti-cholinesterase activity of quinoline derivatives has identified several promising candidates. For instance, a study on quinoline-thiosemicarbazone compounds revealed potent cholinesterase inhibitory activities. researchgate.net Another study on 6-hydroxy- and 6-methoxy-beta-carbolines, which share structural similarities with the quinoline core, demonstrated significant inhibitory activity against both AChE and BChE, with some derivatives reaching the potency levels of established drugs like galantamine and rivastigmine. nih.gov The presence of a methoxy group has been noted to influence the inhibitory activity of various compounds. While direct testing of this compound for anti-cholinesterase activity is not widely reported, the established activity of structurally related methoxy-substituted heterocyclic compounds suggests that it could be a candidate for further investigation in this area. The electronic properties of the methoxy and carbonitrile substituents could play a crucial role in the binding of the molecule to the active sites of AChE and BChE.
Phosphodiesterase 4 (PDE4) Inhibition Studies
Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to an increase in cAMP levels, which in turn modulates various cellular processes, including inflammation. Consequently, PDE4 inhibitors have been developed for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
The quinoline scaffold has been explored for its potential as a source of PDE4 inhibitors. Notably, a series of 8-methoxyquinoline-5-carboxamides were identified as potent PDE4 inhibitors. nih.gov These compounds were designed as replacements for the 3-cyclopentyloxy-4-methoxyphenyl moiety found in the well-known PDE4 inhibitor, rolipram. nih.gov The discovery of potent PDE4 inhibitors based on the 8-methoxyquinoline (B1362559) scaffold highlights the potential of methoxy-substituted quinolines in this therapeutic area. nih.gov Although this compound has a different substitution pattern (methoxy at position 5 and carbonitrile at position 3), the promising results with the 8-methoxyquinoline-5-carboxamides suggest that the 5-methoxyquinoline (B23529) core could also serve as a valuable template for the design of novel PDE4 inhibitors. Further studies are needed to evaluate the direct inhibitory effect of this compound on PDE4 and to understand the structure-activity relationships of the substituents at the 3 and 5 positions of the quinoline ring.
Enhancer of Zeste Homologue 2 (EZH2) Inhibition Research
Enhancer of zeste homologue 2 (EZH2) is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is often overexpressed in various cancers and plays a crucial role in tumorigenesis by silencing tumor suppressor genes. Therefore, inhibitors of EZH2 are being actively investigated as potential anticancer agents.
A significant breakthrough in this area was the discovery of 5-methoxyquinoline derivatives as a new class of EZH2 inhibitors. nih.gov In a study aimed at identifying novel EZH2 inhibitor scaffolds, a series of quinoline derivatives were synthesized and evaluated. nih.gov The initial lead compound, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine, showed an IC50 value of 28 μM against EZH2. nih.gov Through structure-activity relationship (SAR) studies, this was optimized to 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, which exhibited a significantly improved IC50 of 1.2 μM. nih.gov This compound also demonstrated the ability to decrease the global H3K27me3 levels in cells, confirming its on-target activity. nih.gov While this compound itself was not specifically tested in this study, the research provides strong evidence for the potential of the 5-methoxyquinoline scaffold in EZH2 inhibition. The carbonitrile group at position 3 could influence the binding affinity and selectivity of the compound, making it a target for future investigation in the development of novel EZH2 inhibitors.
General Anticancer and Cytotoxic Activity Investigations
The quinoline ring system is a common feature in many anticancer drugs, and various derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines.
Research on structurally related compounds provides insights into the potential anticancer activity of this compound. For instance, a series of methoxybenzo[h]quinoline-3-carbonitrile analogs were synthesized and showed promise as anti-prostate cancer agents. nih.gov This suggests that the quinoline-3-carbonitrile framework can be a viable scaffold for developing anticancer drugs. Furthermore, a study on 6-methoxyquinoline-3-carbonitrile derivatives demonstrated that some of these compounds exhibited moderate to high antimicrobial activity, with one derivative showing higher antifungal activity than the standard drug Amphotericin B against certain fungal species. researchgate.net While this study focused on antimicrobial effects, the demonstrated biological activity of a closely related isomer warrants investigation into the anticancer potential of this compound.
The cytotoxic effects of plant-derived antimicrobials, some of which contain quinoline-like structures, have been extensively studied. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and damage cell membranes in various cancer cell lines. nih.gov The presence of both an electron-donating methoxy group and an electron-withdrawing carbonitrile group in this compound could lead to unique electronic and steric properties that may contribute to its cytotoxic activity against cancer cells.
Antimalarial and Antifungal Activity Studies
Malaria, caused by the Plasmodium parasite, remains a significant global health issue, and the development of new antimalarial drugs is a priority due to the emergence of drug-resistant strains. The quinoline core is central to several important antimalarial drugs, including chloroquine (B1663885) and mefloquine.
Research into novel quinoline derivatives has shown continued promise. A study focusing on histoaspartic protease (HAP), a key enzyme in Plasmodium falciparum, used 2-(2-benzoyl-4-methylphenoxy)quinoline-3-carbaldehyde as a basis for designing new inhibitors. ljmu.ac.uk This highlights the potential of the quinoline-3-carbaldehyde scaffold, which is structurally related to the 3-carbonitrile, in antimalarial drug discovery. Another study identified new classes of compounds with potent activity against Plasmodium falciparum, with the most active compound showing an IC50 of 600 nM. chemrxiv.org
In the realm of antifungal research, a study on new 6-methoxyquinoline-3-carbonitrile derivatives revealed that while most compounds showed moderate activity, one ester derivative was found to be more active than the standard drug Amphotericin B against three fungal species. researchgate.net This finding for a closely related isomer suggests that this compound should also be investigated for its potential antifungal properties. The specific positioning of the methoxy group at the 5-position could influence its interaction with fungal-specific targets.
Structure-Activity Relationship (SAR) Investigations
The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. Understanding the structure-activity relationship (SAR) is crucial for the design of more potent and selective compounds.
For the 5-methoxyquinoline scaffold, several SAR studies have provided valuable insights. In the context of EZH2 inhibition , the presence of the 5-methoxy group was a key feature of the initial lead compound. nih.gov Further optimization of the substituents at the 2- and 4-positions of the quinoline ring led to a significant increase in potency, indicating that these positions are critical for interaction with the enzyme. nih.gov
In anticancer and antibacterial contexts, the substitution pattern on the quinoline ring is also paramount. For instance, in a series of quinoline-5-sulfonamides, the presence of a free phenolic group at position 8 was found to be crucial for both anticancer and antibacterial activity. slideshare.net This highlights the importance of hydrogen-bonding interactions at this position. For quinoline derivatives targeting EGFR, the presence of a 4-anilino group is a common feature for potent inhibition. mdpi.com The replacement of this with a 4-(2-aryl-cyclopropylamino) group in quinoline-3-carbonitrile derivatives also resulted in potent EGFR inhibitory activity. nih.gov
Regarding the 3-carbonitrile group , its presence has been associated with various biological activities. In the aforementioned EGFR inhibitors, the quinoline-3-carbonitrile core was a key structural element. mdpi.comnih.gov In a study on quinoline-based antitubercular agents, 3D-QSAR studies indicated that the quinoline moiety is essential for activity, and a methoxy group at the 2-position was favorable. dovepress.com
Impact of Substitution Patterns on Biological Efficacy
The biological activity of the quinoline core is highly dependent on the nature and position of its substituents. Studies on various derivatives of methoxyquinoline-3-carbonitrile reveal that modifying substitution patterns can dramatically alter their therapeutic efficacy, particularly as anticancer and antimicrobial agents.
A series of 6-methoxyquinoline-3-carbonitrile derivatives demonstrated that different functional groups significantly influence their antimicrobial profiles. researchgate.net For instance, certain ester and thioether derivatives showed the highest activity against Gram-positive bacteria, while other variations were more effective against Gram-negative strains. researchgate.net One particular derivative, compound 7e in the study, was found to be more potent than the standard antifungal drug Amphotericin B against three different fungal species. researchgate.net
In the realm of anticancer research, the substitution on the quinoline ring is crucial for cytotoxic activity. nih.govnih.gov A study on 2-amino-7,7-dimethyl-4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives found that the trimethoxyphenyl moiety was critical for achieving significant cytotoxic and antitubulin effects. nih.gov Similarly, research into 5-methoxyquinoline derivatives as EZH2 inhibitors for cancer therapy showed that the substituent at the 2-position of the quinoline ring was a key determinant of activity. mdpi.com A compound bearing a 1-methyl-1,4-diazepane group at this position proved to be the most active at both enzymatic and cellular levels. mdpi.com The versatility of the quinoline scaffold allows for the development of inhibitors for various carcinogenic pathways, including the c-Met, VEGF, and EGF receptors. nih.gov
The following table summarizes the observed impact of different substitution patterns on the biological activity of related quinoline compounds.
| Base Scaffold | Substituent/Position | Observed Biological Activity | Reference |
| 6-Methoxyquinoline-3-carbonitrile | Ester and Thioether derivatives | High activity against Gram-positive bacteria | researchgate.net |
| 6-Methoxyquinoline-3-carbonitrile | Compound 7e (specific derivative) | Potent antifungal activity | researchgate.net |
| Hexahydro-quinoline-3-carbonitrile | Trimethoxyphenyl moiety | Cytotoxic and antitubulin effects | nih.gov |
| 5-Methoxyquinoline | 1-methyl-1,4-diazepane at C-2 | EZH2 inhibition (anticancer) | mdpi.com |
| 4-Anilinoquinoline-3-carbonitrile | Michael acceptor groups at C-6 | Potent EGFR kinase inhibition | nih.gov |
Role of Methoxy and Carbonitrile Groups in Molecular Interactions
The methoxy (-OCH₃) and carbonitrile (-CN) groups are not merely passive substituents; they play active and crucial roles in defining the molecular interactions of this compound with its biological targets.
The carbonitrile group is a potent electron-withdrawing group and a hydrogen bond acceptor. In studies of related 4-anilinoquinoline-3-carbonitriles, the nitrile group has been shown to be an effective replacement for the nitrogen atom in the quinazoline (B50416) ring, maintaining potent inhibitory activity against EGFR kinase. nih.gov X-ray crystallography studies on methoxybenzo[h]quinoline-3-carbonitrile derivatives have confirmed the participation of the cyano group in intermolecular hydrogen bonding. nih.gov Specifically, hydrogen bonds of the N-H···N(cyano) type help link molecules, stabilizing the compound within a crystal lattice and suggesting a similar role in binding to a protein's active site. nih.gov
Furthermore, the quinoline ring itself engages in significant molecular interactions. Docking studies have shown that the aromatic system can form π-π stacking interactions with aromatic amino acid residues like Tyrosine, while the quinoline nitrogen can form a crucial hydrogen bond with residues such as Methionine, anchoring the ligand in the protein's binding site. nih.gov The interplay between the foundational quinoline scaffold and the specific electronic and hydrogen-bonding contributions of the methoxy and carbonitrile groups is therefore essential to its biological function.
Development of pH-Sensors with Colorimetric Capabilities
The inherent electronic properties of the quinoline scaffold make it an excellent platform for the development of chemosensors, including pH sensors that provide a visual, colorimetric response. rsc.orgnih.gov Although research may not have focused exclusively on this compound for this purpose, the principles derived from structurally similar quinoline derivatives are directly applicable.
The mechanism of pH sensing in quinoline-based compounds typically relies on the protonation and deprotonation of the nitrogen atom in the quinoline ring. rsc.orgnih.gov This event alters the internal charge transfer (ICT) characteristics of the molecule. As the pH of the solution changes, the extent of protonation of the quinoline nitrogen changes, which in turn modifies the electronic conjugation of the entire system. This modification of the electronic structure affects the molecule's absorption of light in the visible spectrum, leading to a distinct and observable color change. rsc.org
For example, a sensor based on an aminoquinoline derivative demonstrates a clear color change from orange to colorless as the pH increases. rsc.org This visual change corresponds directly to variations in its UV-vis absorbance spectrum and shows a linear relationship with pH values in the range of 4.0 to 8.0. rsc.org Another dual-modal probe, (E)-8-hydroxyl-2-[(E)-2-(2, 4-dihydroxyphenyl)vinyl]-quinoline, also shows remarkable colorimetric and fluorescent responses to pH changes, with the sensing mechanism confirmed to involve protonation and deprotonation processes. nih.gov Such probes have been successfully used for bioimaging in living cells and for creating convenient pH test strips. nih.gov
These examples establish that quinoline derivatives possess the necessary photophysical properties to function as effective colorimetric pH sensors. The electron-donating methoxy group and the electron-withdrawing carbonitrile group in this compound would be expected to further modulate the electronic properties of the quinoline system, potentially allowing for the fine-tuning of the pH sensing range and color transition, making it a promising candidate for the design of new and highly specific pH-sensitive dyes.
Future Perspectives and Emerging Research Areas
Development of Novel and Green Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives is continuously evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign processes. Traditional methods often require harsh conditions and complex purification steps. Future research is directed towards overcoming these limitations.
One promising approach is the use of one-pot multicomponent reactions (MCRs). mdpi.comnih.gov These reactions allow for the construction of complex molecules like methoxybenzo[h]quinoline-3-carbonitrile derivatives in a single step from simple starting materials, such as aromatic aldehydes, malononitrile (B47326), and 1-tetralone (B52770), with ammonium (B1175870) acetate (B1210297) as a catalyst. mdpi.comnih.gov This methodology is highly efficient, reduces waste by minimizing intermediate isolation steps, and aligns with the principles of green chemistry. mdpi.comnih.gov
Researchers are also exploring adapted methodologies for creating N-1 substituted 4-Quinolone-3-Carboxamides. nih.gov Direct thermal coupling of amines with N-1 substituted 4-oxo-1,4-dihydroquinoline-3-carboxylate is often not feasible due to a loss of reactivity at the carboxylate end. nih.gov New robust pathways are being developed to overcome this, which could be adaptable for other less reactive carboxylate species, thereby expanding the library of accessible derivatives. nih.gov The development of these green and efficient synthetic strategies is crucial for the sustainable production of 5-Methoxyquinoline-3-carbonitrile and its analogs for further research and potential commercialization.
Research Highlights in Synthetic Methodologies
| Methodology | Description | Starting Materials Example | Key Advantages |
|---|---|---|---|
| One-Pot Multicomponent Reaction | Sequential reaction where multiple reactants are combined in a single pot to form the final product. mdpi.comnih.gov | Aromatic aldehydes, malononitrile, 1-tetralone, ammonium acetate. mdpi.comnih.gov | High efficiency, reduced solvent waste, simplified procedure. mdpi.com |
| Gould-Jacobs Cyclization | A method used to synthesize various quinoline derivatives, including those with substituents suitable for further chemical transformations. researchgate.net | ρ-anisidine, diethyl (ethoxymethylene)malonate. researchgate.net | Provides access to novel, so far undescribed 3,4,6-trisubstituted quinoline derivatives. researchgate.net |
| Adapted Carboxamide Synthesis | A tuned methodology for the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides from less reactive carboxylates. nih.gov | N-1 substituted 4-oxo-1,4-dihydroquinoline-3-carboxylate and various amines. nih.gov | Provides a robust pathway for creating derivatives that are otherwise difficult to synthesize. nih.gov |
Advanced Spectroscopic Characterization Techniques
Precise structural elucidation is fundamental to understanding the chemical properties and biological activity of this compound. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used, future research will increasingly rely on more advanced and integrated analytical methods.
High-resolution NMR (e.g., 400 MHz) continues to be essential for confirming the exact placement of substituents on the quinoline core. For instance, ¹H-NMR and ¹³C-NMR spectra, along with DEPT 135° and HETCOR experiments, provide unambiguous confirmation of the carbon framework and the position of methoxy (B1213986) and nitrile groups. mdpi.com
Integration of Machine Learning in Compound Design and Activity Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery, and the field of quinoline derivatives is no exception. These computational tools can dramatically accelerate the design of new compounds and predict their biological activities, saving significant time and resources.
Machine learning models are being developed to predict the site-selectivity of chemical reactions on the quinoline scaffold. doaj.org By using artificial neural networks that take SMILES strings (a line notation for chemical structures) as input, chemists can rapidly predict which sites on a quinoline derivative are most likely to undergo electrophilic substitution. doaj.orgresearchgate.net This predictive power facilitates more strategic and efficient synthesis of new analogs.
Furthermore, ML is being applied to predict the biological activity of quinoline compounds. nih.gov Deep learning models can analyze the molecular structure of numerous quinoline derivatives and establish quantitative structure-activity relationships (QSAR). nih.gov For example, by using a molecular holographic distance vector method to describe the structures of aminoquinoline compounds, researchers have successfully predicted their biological activity with high correlation coefficients. nih.gov These in silico approaches allow for the virtual screening of vast chemical libraries to identify promising candidates for specific biological targets before committing to their synthesis and experimental testing. mdpi.commdpi.com This computational-first approach, sometimes referred to as computer-aided drug design (CADD), is becoming an indispensable tool in the rational design of novel therapeutic agents based on the this compound framework. nih.gov
Exploration of New Biological Targets and Therapeutic Areas
While quinolines are known for a variety of biological activities, ongoing research continues to uncover new molecular targets and potential therapeutic applications for 5-methoxyquinoline (B23529) derivatives. ontosight.ai The versatility of the quinoline scaffold allows for structural modifications that can tune its activity toward a range of biological pathways. mdpi.com
One significant emerging area is in oncology. A series of 5-methoxyquinoline derivatives have been identified as a new class of inhibitors for the Enhancer of Zeste Homologue 2 (EZH2). mdpi.comproquest.com EZH2 is a histone methyltransferase that is often overexpressed in various cancers, making it a promising target for cancer therapy. mdpi.com Specific derivatives have shown inhibitory activity against EZH2 at the micromolar level and have demonstrated anti-viability effects against tumor cell lines. mdpi.comproquest.com
Beyond cancer, research has pointed to other potential therapeutic uses. Analogs such as methoxybenzo[h]quinoline-3-carbonitrile have been screened for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, showing a better activity profile than existing reference drugs. nih.govresearcher.life Additionally, the structural similarity of quinolines to endogenous ligands suggests other possibilities. For instance, certain 6-methoxyquinoline-3-carboxamide (B1627213) derivatives have been investigated as potential ligands for the 5-HT₄ receptor, which is involved in regulating gastrointestinal motility. researchgate.netnih.gov The exploration of these and other novel biological targets, such as kinases, various receptors, and enzymes involved in neurodegenerative diseases, represents a vibrant frontier for the therapeutic development of this compound and its analogs. nih.govontosight.ai
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Quinolone-3-Carboxamides |
| 4-oxo-1,4-dihydroquinoline-3-carboxylate |
| Methoxybenzo[h]quinoline-3-carbonitrile |
| Malononitrile |
| 1-tetralone |
| Ammonium acetate |
| ρ-anisidine |
| Diethyl (ethoxymethylene)malonate |
| Aminoquinolines |
| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine |
Q & A
Q. What are the established synthetic routes for 5-Methoxyquinoline-3-carbonitrile, and how do reaction conditions influence yield?
Answer: this compound is typically synthesized via halogenation and nitrilation of quinoline precursors. A common route involves:
- Step 1: Bromination of 4-chloro-3-methylquinoline using N-bromosuccinimide (NBS) under inert conditions .
- Step 2: Introduction of the carbonitrile group via reaction with sodium cyanide (NaCN) in dimethylformamide (DMF) at 80–100°C .
Key Factors Affecting Yield: - Temperature: Higher temperatures (>100°C) may lead to side reactions (e.g., hydrolysis of nitrile).
- Catalyst: Use of palladium catalysts improves regioselectivity in nitrilation .
Table 1: Comparison of Yields Under Different Conditions
| Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| None | 80 | DMF | 45–50 |
| Pd/C | 100 | DMF | 68–72 |
| CuI | 90 | THF | 55–60 |
Q. What analytical techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 8.5–8.7 ppm (quinoline H-2/H-4) and δ 3.9–4.1 ppm (methoxy group) confirm substitution patterns .
- ¹³C NMR: Nitrile carbon appears at ~115–120 ppm .
- Infrared Spectroscopy (IR): A sharp peak at ~2200–2250 cm⁻¹ confirms the C≡N stretch .
- X-ray Diffraction (XRD): Resolves crystalline polymorphs (e.g., Form I vs. Form II) critical for stability studies .
Q. What are the common reactivity patterns of this compound in organic synthesis?
Answer:
- Electrophilic Substitution: The methoxy group directs electrophiles to the C-6/C-8 positions .
- Reduction: LiAlH₄ reduces the nitrile to an amine, forming 5-methoxyquinoline-3-amine .
- Cross-Coupling: Suzuki-Miyaura reactions at C-3 require palladium catalysts (e.g., Pd(PPh₃)₄) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to resolve contradictions in reported synthetic yields?
Answer: Discrepancies in yields (e.g., 45% vs. 72%) often stem from:
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance nitrilation efficiency compared to THF .
- Oxygen Sensitivity: Reactions under nitrogen atmosphere prevent oxidation of intermediates .
Methodological Recommendation: - Use a design-of-experiments (DoE) approach to screen variables (temperature, solvent, catalyst) systematically .
Q. How should researchers address contradictory spectral data in structural elucidation?
Answer: Contradictions in NMR/IR data may arise from:
- Solvent Effects: Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals .
- Tautomerism: Keto-enol tautomerism in derivatives can alter peak positions .
Resolution Strategy: - Perform 2D NMR (e.g., COSY, HSQC) to confirm connectivity .
- Compare experimental IR with computational spectra (DFT calculations) .
Q. What computational methods predict the biological activity of this compound derivatives?
Answer:
- Molecular Docking: Models interactions with targets (e.g., kinases) using AutoDock Vina .
- QSAR Studies: Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .
Case Study: Derivatives with electron-withdrawing groups (Cl, CF₃) at C-6 showed enhanced binding to bacterial gyrase .
Q. How does this compound stability vary under different storage conditions?
Answer:
- Thermal Stability: Decomposes above 150°C, forming quinoline oxides .
- Photolytic Degradation: UV exposure induces nitrile hydrolysis; store in amber vials .
Table 2: Stability in Common Solvents (25°C)
| Solvent | Degradation (%) at 30 Days |
|---|---|
| DMSO | <5 |
| Methanol | 10–12 |
| Water | 25–30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
